molecular formula C20H18N2O B11101392 4-methyl-N',N'-diphenylbenzohydrazide

4-methyl-N',N'-diphenylbenzohydrazide

Cat. No.: B11101392
M. Wt: 302.4 g/mol
InChI Key: RHGGNZOUBMLXFF-UHFFFAOYSA-N
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Description

4-Methyl-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with a methyl group at the 4-position and two phenyl groups attached to the hydrazide nitrogen atoms. These compounds typically exhibit planar or near-planar geometries, with substituents influencing their electronic and steric profiles .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-N',N'-diphenylbenzohydrazide

InChI

InChI=1S/C20H18N2O/c1-16-12-14-17(15-13-16)20(23)21-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,23)

InChI Key

RHGGNZOUBMLXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’,N’-diphenylbenzohydrazide typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-methyl-N’,N’-diphenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N’,N’-diphenylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
4-Methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide R₁ = 4-OCH₃, R₂ = 4-OCH₃-C₆H₄CO C₂₂H₂₀N₂O₄ 376.41 Not reported Crystallography/DFT studies
N'-(4-Nitrobenzylidene)-4-methylbenzenesulfonohydrazide R₁ = 4-NO₂-C₆H₄CH=N, R₂ = SO₂-C₆H₄-CH₃ C₁₄H₁₃N₃O₄S 319.34 Not reported Intermediate in organic synthesis
4-Methyl-N′-(propan-2-ylidene)benzenesulfonohydrazide R₁ = (CH₃)₂C=N, R₂ = SO₂-C₆H₄-CH₃ C₁₂H₁₆N₂O₂S 260.33 Not reported Precursor for hydrazone formation
4-Chloro-N-phenylbenzohydrazide (7b4) R₁ = Cl, R₂ = C₆H₅ C₁₃H₁₂ClN₂O 262.70 130–131 Antimicrobial/anticancer studies
4-Methyl-N′-(2-oxoindolin-3-ylidene)benzenesulfonohydrazide R₁ = 2-oxoindolin-3-ylidene, R₂ = SO₂-C₆H₄-CH₃ C₁₅H₁₃N₃O₃S 315.35 Not reported Crystal structure analysis

Key Observations :

  • Sulfonohydrazides vs. Benzohydrazides: Sulfonohydrazides (e.g., compounds in ) feature a sulfonyl group (SO₂), enhancing thermal stability and hydrogen-bonding capacity, whereas benzohydrazides (e.g., ) prioritize carbonyl (C=O) groups, influencing tautomerism and reactivity .
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity, facilitating nucleophilic additions, while methoxy groups (e.g., ) enhance solubility in polar solvents.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Benzohydrazides show C=O stretches at ~1660–1680 cm⁻¹, while sulfonohydrazides exhibit S=O stretches at ~1150–1350 cm⁻¹ .
  • NMR : Aromatic protons in 4-methyl-substituted derivatives resonate at δ 7.2–8.1 ppm, with hydrazide NH signals at δ 8.5–10.0 ppm .
  • X-ray Crystallography: The non-planar geometry of 4-methyl-N′-(2-oxoindolin-3-ylidene)benzenesulfonohydrazide reveals a tetrahedral sulfur environment and intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal lattice .

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